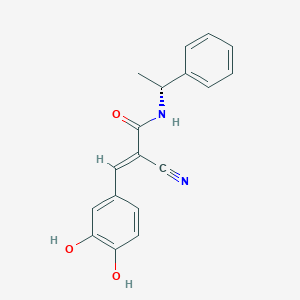

Tyrphostin B44, (-) enantiomer

Description

Overview of Protein Tyrosine Kinases and Their Biological Significance in Cellular Processes

Protein tyrosine kinases (PTKs) are a family of enzymes that play a fundamental role in cellular communication. wikipedia.org They act as molecular switches by catalyzing the transfer of a phosphate (B84403) group from ATP to tyrosine residues on specific proteins. wikipedia.org This process, known as tyrosine phosphorylation, is a key mechanism for regulating a vast array of cellular activities. wikipedia.orgsinobiological.com These activities include cell growth, differentiation, metabolism, migration, and apoptosis (programmed cell death). cusabio.comnih.gov

There are two main classes of PTKs: receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (NRTKs). sinobiological.comnih.gov RTKs are transmembrane proteins that are activated by the binding of extracellular ligands, such as growth factors and hormones. sinobiological.comwiley.com This binding triggers a cascade of events that transmits signals from the outside of the cell to the inside, often culminating in the nucleus to alter gene expression. wikipedia.orgsinobiological.com NRTKs, on the other hand, are found in the cytoplasm and are involved in relaying these intracellular signals. sinobiological.com Given their central role in controlling vital cellular functions, it is not surprising that dysregulation of PTK activity, through mutations or overexpression, is implicated in the development and progression of numerous diseases, most notably cancer. wikipedia.orgmedsci.org

The Role of Tyrosine Kinase Inhibition in Contemporary Biomedical Research

The discovery of the link between aberrant PTK activity and disease spurred the development of inhibitors that could specifically target these enzymes. medsci.org Tyrosine kinase inhibitors (TKIs) are a class of drugs designed to block the phosphorylation process, thereby interfering with the downstream signaling pathways that promote pathological conditions. wikipedia.orgnih.gov This targeted approach represents a significant advancement over traditional cytotoxic chemotherapies, as TKIs can selectively act on cancer cells while sparing healthy ones, potentially leading to fewer side effects. clevelandclinic.org

The success of the first TKI, imatinib, in treating chronic myeloid leukemia, revolutionized cancer therapy and validated PTKs as a viable drug target. wikipedia.orgoncology-central.com Since then, numerous TKIs have been developed and are now integral to the treatment of various cancers. clevelandclinic.orgmdpi.com In biomedical research, TKIs are invaluable tools for dissecting the complexities of cell signaling pathways. By observing the effects of inhibiting specific PTKs, researchers can elucidate their functions in both normal and diseased states. mdpi.com This has led to a deeper understanding of cancer biology and has opened up new avenues for the development of novel therapeutic strategies. medsci.org

Introduction to the Tyrphostin Class of Compounds and Their Historical Context

The tyrphostins, a portmanteau of "tyrosine phosphorylation inhibitor," were among the first synthetic, small-molecule inhibitors of PTKs to be systematically developed. wikipedia.orgnih.gov Their discovery in the late 1980s marked a turning point in the study of signal transduction. wikipedia.org These compounds were designed to be competitive with either the protein substrate or ATP, effectively blocking the kinase's catalytic activity. researchgate.net

A key feature of the early tyrphostins was their demonstrated ability to discriminate between different PTKs. wikipedia.org For example, researchers were able to design tyrphostins that could selectively inhibit the epidermal growth factor receptor (EGFR) over the insulin (B600854) receptor, despite the conservation of their tyrosine kinase domains. wikipedia.org This selectivity was a crucial proof-of-concept, demonstrating that targeted inhibition of specific PTKs was achievable. The tyrphostin family of compounds, including derivatives of benzylidenemalononitrile (B1330407), laid the groundwork for the development of the highly successful TKIs used in clinical practice today. researchgate.netresearchgate.net

Stereoisomerism in Medicinal Chemistry: Focus on Enantiomeric Purity and its Research Implications for Compound Activity

Many drug molecules, including Tyrphostin B44, are chiral, meaning they can exist as two non-superimposable mirror images called enantiomers. nih.gov These enantiomers have identical chemical formulas and physical properties in an achiral environment, but they can exhibit profoundly different biological activities. nih.govnih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. nih.gov

One enantiomer of a chiral drug may be responsible for the desired therapeutic effect, while the other may be inactive, have a different pharmacological action, or even be toxic. nih.gov Therefore, the enantiomeric purity of a drug is of critical importance in medicinal chemistry. mdpi.comsavemyexams.com The use of a single, pure enantiomer can lead to a more selective pharmacological profile, an improved therapeutic index, and simpler pharmacokinetics. mdpi.com

In the case of Tyrphostin B44, it exists as a pair of enantiomers: Tyrphostin B44, (-) enantiomer and Tyrphostin B44, (+) enantiomer. Research has shown that the (-) enantiomer is a more potent inhibitor of the epidermal growth factor receptor (EGFR) kinase than the (+) enantiomer. This highlights the significance of stereochemistry in drug-target interactions and underscores the necessity of studying enantiomers individually to fully understand their research implications and potential for therapeutic development.

Interactive Data Table: Comparison of Tyrphostin B44 Enantiomers

| Feature | This compound | Tyrphostin B44, (+) enantiomer |

| Primary Target | Epidermal Growth Factor Receptor (EGFR) Kinase | Epidermal Growth Factor Receptor (EGFR) Kinase |

| IC50 for EGFR Kinase | 0.4 µM | 0.86 µM targetmol.com |

| Relative Activity | More active | Slightly less active |

| Molecular Formula | C18H16N2O3 | C18H16N2O3 |

| Molecular Weight | 308.34 | 308.34 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1R)-1-phenylethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-12(14-5-3-2-4-6-14)20-18(23)15(11-19)9-13-7-8-16(21)17(22)10-13/h2-10,12,21-22H,1H3,(H,20,23)/b15-9+/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGQVUWXNOJOSJ-KMHUVPDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90416171 | |

| Record name | Tyrphostin B44 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90416171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133550-32-0 | |

| Record name | Tyrphostin B44 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16762 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tyrphostin B44 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90416171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms of Action and Target Specificity of Tyrphostin B44, Enantiomer

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition by Tyrphostin B44, (-) Enantiomer

This compound is recognized as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. The EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. nih.gov Dysregulation of EGFR signaling is implicated in the development and progression of various cancers. nih.gov

Assessment of EGFR Kinase Inhibition Specificity

Research has demonstrated the inhibitory activity of this compound against EGFR kinase. Specifically, it exhibits an IC50 value of 0.4 μM for the inhibition of EGFR kinase. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. This data underscores the potency of the (-) enantiomer in targeting EGFR.

| Enantiomer | IC50 (μM) |

|---|---|

| This compound | 0.4 |

| Tyrphostin B44, (+) enantiomer | 0.86 targetmol.combio-techne.com |

Comparative Analysis of Enantiomeric Potency: this compound versus (+) Enantiomer Activity

A key aspect of the pharmacological profile of Tyrphostin B44 is the differential activity between its two enantiomers. The (-) enantiomer is demonstrably more active than the (+) enantiomer in inhibiting EGFR kinase. While the (-) enantiomer has an IC50 of 0.4 μM, the (+) enantiomer exhibits an IC50 of 0.86 μM. targetmol.combio-techne.com This indicates that the (-) enantiomer is more than twice as potent as the (+) enantiomer in inhibiting EGFR kinase activity. This stereospecificity highlights the precise molecular interactions required for effective inhibition.

Downstream Signaling Pathway Modulation

The inhibition of EGFR kinase by this compound has significant consequences for the downstream signaling pathways that are normally activated by EGFR.

Effects on Tyrosine Phosphorylation Dynamics within Cellular Networks

Protein tyrosine phosphorylation is a critical mechanism in signal transduction, acting as a molecular switch to control a wide array of cellular processes. biocrick.com Tyrphostins, as tyrosine kinase inhibitors, directly interfere with this process. Studies on related tyrphostins, such as AG-490, have shown that they can block the activation of Janus kinase (JAK) 3 and the subsequent phosphorylation of its downstream STAT (Signal Transducer and Activator of Transcription) proteins. nih.gov This inhibition of tyrosine phosphorylation disrupts the normal flow of information within the cell.

Interplay with Key Intracellular Signal Transduction Cascades

The inhibition of EGFR by compounds like tyrphostins can affect major intracellular signaling cascades, including the Ras/Raf/MEK/ERK and the PI3K/AKT pathways. nih.gov These pathways are central to cell growth, proliferation, and survival. For instance, the EGFR inhibitor AG1478 has been shown to attenuate the radiation-induced activation of the Ras/Raf/MEK/ERK pathway. nih.gov While direct studies on the specific effects of this compound on these cascades are not detailed in the provided results, the known mechanism of EGFR inhibition strongly suggests a modulatory role.

Exploration of Potential Broader Spectrum Tyrosine Kinase Interactions Beyond EGFR

While this compound is a potent inhibitor of EGFR, there is evidence to suggest that some tyrphostins and other multi-kinase inhibitors can interact with a broader spectrum of tyrosine kinases. biorxiv.orgoncotarget.com For example, some multi-kinase inhibitors have been found to also target the Transforming Growth Factor-beta (TGFβ) receptor. oncotarget.com Additionally, other members of the ErbB family of receptor tyrosine kinases, such as ErbB2, are also potential targets for tyrphostin-based inhibitors. A high-throughput genotoxicity assay identified this compound as having activity against both EGFR (ERBB1) and ErbB2 (HER2). biorxiv.org This suggests that while EGFR is a primary target, the complete inhibitory profile of this compound may involve interactions with other related tyrosine kinases.

Structure Activity Relationship Sar Studies of Tyrphostin B44, Enantiomer and Analogues

Elucidation of Critical Structural Determinants for EGFR Kinase Binding and Inhibitory Potency

The inhibitory potency of tyrphostins against EGFR kinase is dictated by specific structural features that govern their interaction with the enzyme's active site. Tyrphostins, including Tyrphostin B44, are benzylidenemalononitrile-based compounds. researchgate.net The core structure responsible for competitive inhibition with respect to both ATP and the substrate, such as poly(Glu6Ala3Tyr), is the 3,4-dihydroxy-(cis)-cinnamonitrile group. nih.gov This suggests that the catechol (3,4-dihydroxyphenyl) moiety is a critical determinant for binding to the EGFR active site. nih.gov

Kinetic studies have revealed that tyrphostins with this cinnamonitrile (B126248) group act as pure competitive inhibitors for both ATP and the peptide substrate. nih.gov The presence of a cyano group and a propenamide linker also contributes to the molecule's inhibitory activity.

Alterations to this core structure have been explored to understand their impact on potency. For instance, the introduction of an additional dihydroxyphenyl group at the alpha-position can change the inhibition kinetics from purely competitive to noncompetitive or mixed-competitive with respect to ATP, while maintaining competitive inhibition with respect to the peptide substrate. nih.gov This indicates a different binding orientation or interaction with a nearby site within the kinase domain.

The following table summarizes the inhibitory potency of various tyrphostin analogues against EGFR kinase, highlighting the importance of the core structural motifs.

| Compound | EGFR Kinase IC50 (µM) | Key Structural Features |

| Tyrphostin B44, (-) enantiomer | 0.4 | 3,4-dihydroxyphenyl, cyano, (R)-1-phenylethylamide |

| Tyrphostin B44, (+) enantiomer | 0.86 targetmol.comrndsystems.com | 3,4-dihydroxyphenyl, cyano, (S)-1-phenylethylamide |

| AG 18 (Tyrphostin A23) | 35 tocris.com | 3,4-dihydroxyphenyl, dinitrile |

| AG 30 | 25 researchgate.net | Benzylidenemalononitrile (B1330407) derivative |

| AG 10 | 560 researchgate.net | Benzylidenemalononitrile derivative |

| AG 9 | 1250 researchgate.net | Benzylidenemalononitrile derivative |

| AG 43 | 6500 researchgate.net | Benzylidenemalononitrile derivative |

| AG 1478 | ~0.003 cellsignal.com | Quinazoline-based tyrphostin |

This table presents data from multiple sources to illustrate the structure-activity relationships among tyrphostin analogues.

Investigation of Stereochemical Influence on the Biological Activity Profile of Tyrphostin B44

A significant aspect of the SAR of Tyrphostin B44 is the influence of stereochemistry on its biological activity. Tyrphostin B44 possesses a chiral center at the 1-phenylethylamine (B125046) moiety. The two enantiomers, (-) and (+), exhibit different inhibitory potencies against EGFR kinase.

The (-) enantiomer of Tyrphostin B44 is a more potent inhibitor of EGFR kinase, with a reported IC50 value of 0.4 µM. In contrast, the (+) enantiomer is less active, with an IC50 of 0.86 µM. targetmol.comrndsystems.com This demonstrates that the spatial arrangement of the phenylethyl group is crucial for optimal interaction with the EGFR active site. The approximately twofold difference in potency underscores the importance of chirality in the design of kinase inhibitors. targetmol.comrndsystems.com

The stereoselective activity of Tyrphostin B44 highlights the three-dimensional nature of the enzyme's binding pocket. The specific orientation of the (R)-1-phenylethyl group in the (-) enantiomer likely allows for more favorable hydrophobic or steric interactions within the active site compared to the (S)-1-phenylethyl group of the (+) enantiomer. This principle of stereoselectivity is a critical consideration in drug discovery, as the desired therapeutic effect can be maximized while potentially minimizing off-target effects by using the more active enantiomer. nih.gov

| Enantiomer | EGFR Kinase IC50 (µM) |

| This compound | 0.4 |

| Tyrphostin B44, (+) enantiomer | 0.86 targetmol.comrndsystems.com |

This table compares the inhibitory concentration of the two enantiomers of Tyrphostin B44 against EGFR kinase.

Derivation of Rational Design Principles for Novel Tyrphostin Derivatives based on SAR

The structure-activity relationship data gathered from Tyrphostin B44 and its analogues provide a foundation for the rational design of novel and more potent EGFR inhibitors. nih.govscispace.com The key principles derived from these studies can guide the modification of the tyrphostin scaffold to enhance inhibitory activity and selectivity.

A fundamental principle is the retention of the 3,4-dihydroxybenzylidene moiety, which is crucial for competitive binding at the EGFR active site. nih.gov Modifications to this catechol ring are likely to impact potency significantly.

The stereochemistry of substituents is a critical design element. As demonstrated by the enantiomers of Tyrphostin B44, the spatial orientation of side chains can have a profound effect on inhibitory potency. targetmol.comrndsystems.com Future designs should consider chiral synthesis or separation to isolate the more active stereoisomer. nih.gov

Furthermore, exploring different substituents on the amide nitrogen can lead to improved interactions within the active site. The phenylethyl group of Tyrphostin B44 provides a template for introducing other aryl or alkyl groups to probe for additional hydrophobic or steric interactions. The development of quinazoline-based tyrphostins, such as AG 1478 with nanomolar potency, exemplifies how scaffold hopping based on SAR can lead to significantly more potent inhibitors. cellsignal.com

The process of rational drug design involves a cycle of designing, synthesizing, and testing new analogues based on the established SAR. researchgate.netnumberanalytics.com By systematically modifying the tyrphostin scaffold according to these principles, it is possible to develop novel derivatives with improved pharmacological profiles.

Preclinical Research and Investigational Applications in Disease Models

In Vitro Studies in Defined Cellular Models

In vitro research has been fundamental in characterizing the mechanism of action of Tyrphostin B44, (-) enantiomer, focusing on its direct effects on cancer-relevant cellular processes.

Impact on Cell Growth and Proliferation Kinetics in Research Cell Lines

The primary anti-proliferative mechanism of this compound stems from its potent and specific inhibition of the EGFR and ErbB2/neu tyrosine kinases. Research has established that it is a more active inhibitor than its corresponding (+) enantiomer. rndsystems.comtargetmol.com The foundational study by Gazit et al. (1991) quantified its inhibitory activity against the kinase domains of these receptors. The half-maximal inhibitory concentration (IC50) for EGFR kinase was determined to be 0.4 µM. rndsystems.com The same study also identified it as a potent inhibitor of the ErbB2/neu kinase.

This direct inhibition of growth factor receptor kinases is expected to translate to an inhibition of cell proliferation in cell lines that depend on these signaling pathways for growth. For instance, studies on the broader class of tyrphostins have shown that they can inhibit the epidermal growth factor (EGF)-stimulated growth of human glioma cell lines in a dose-dependent manner. researchgate.net The anti-proliferative action of these compounds was found to correlate directly with their ability to block the autophosphorylation of the EGF receptor. researchgate.net However, specific growth inhibition (GI50) values for this compound across a panel of different research cell lines are not extensively detailed in the available literature.

| Target Enzyme | IC50 Value (µM) | Enantiomer | Reference |

| EGFR Kinase | 0.4 | (-) | rndsystems.com |

| ErbB2/neu Kinase | Potent Inhibitor | (-) | google.com |

| EGFR Kinase | 0.86 | (+) | rndsystems.comtargetmol.com |

Modulation of Cell Cycle Progression in Experimental Systems

The progression of the cell cycle is tightly regulated by signaling pathways, including those initiated by receptor tyrosine kinases like EGFR. Inhibition of these pathways can lead to cell cycle arrest at specific checkpoints. For some multi-kinase inhibitors, effects such as G2/M arrest or S phase arrest have been observed in cancer cell lines. oncotarget.com However, specific studies detailing the direct impact of this compound on cell cycle kinetics, such as the percentage of cells arrested in the G1, S, or G2/M phases, were not identified in the reviewed literature. Therefore, its precise effects on cell cycle modulation remain uncharacterized.

Effects on Angiogenesis-Related Mechanisms in Cellular Environments

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and is often driven by signaling molecules like Vascular Endothelial Growth Factor (VEGF) acting on its receptor (VEGFR), another tyrosine kinase. Some commercial suppliers note that this compound suppresses VEGF-induced angiogenesis. google.com This suggests a potential role in inhibiting the processes of endothelial cell proliferation, migration, and tube formation, which are key steps in angiogenesis. Such effects are commonly evaluated in vitro using models like the Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay. nih.govrjpharmacognosy.irmdpi.comresearchgate.net However, primary research studies providing specific experimental data to quantify the anti-angiogenic effects of this compound were not available in the searched literature.

In Vivo Studies in Preclinical Animal Models

The translation of in vitro findings into a whole-organism context is a critical step in preclinical research. This typically involves using animal models, such as mice with tumor xenografts, to assess both efficacy and target engagement.

Investigation of Anti-proliferative Effects in Established Organismal Models

The in vivo anti-proliferative efficacy of tyrosine kinase inhibitors is often tested in xenograft models, where human cancer cells are implanted into immunocompromised mice. d-nb.info Studies with other tyrphostin compounds have been conducted. For example, the tyrphostin RG13022 was evaluated in nude mice with squamous cancer xenografts. nih.gov That particular study found that RG13022 did not inhibit tumor growth, an outcome attributed to its rapid elimination from plasma, with concentrations falling below effective in vitro levels within 20 minutes of administration. nih.gov This highlights a potential challenge for this class of compounds, suggesting that formulation and administration schedules are critical for achieving therapeutic exposure in vivo. nih.gov Specific studies detailing the in vivo anti-proliferative effects of this compound in established organismal models were not found in the available literature.

Modulation of Receptor Tyrosine Kinase Activity in Preclinical Animal Systems

A key aspect of in vivo studies is to confirm that the investigational compound inhibits its intended target in the tumor tissue. This is often assessed by measuring the phosphorylation status of the target receptor. For example, studies with the EGFR kinase inhibitor AG-1478 in a mouse model of breast cancer demonstrated that treatment delayed tumor formation and was associated with the inhibition of both EGFR and Neu signaling within the tumor. nih.gov Similarly, treatment of xenograft tumors with the anti-EGFR antibody panitumumab was shown to inhibit the phosphorylation of EGFR in vivo. d-nb.info These studies establish a methodological precedent for evaluating target modulation. However, specific reports that investigate the modulation of EGFR or ErbB2/neu kinase activity by this compound in preclinical animal systems are not described in the reviewed scientific literature.

Research on Analogues, Derivatives, and Synthetic Modifications of Tyrphostin B44, Enantiomer

Development and Characterization of Related Tyrphostin Compounds

The foundational structure of Tyrphostin B44 belongs to the benzylidenemalononitrile (B1330407) class of compounds. Research into this class has led to the development of a wide array of related tyrphostin compounds, with modifications aimed at improving potency and selectivity. The synthesis of these analogues often involves the Knoevenagel condensation of an appropriate aldehyde with a malononitrile (B47326) derivative.

A significant body of work in this area was conducted by Gazit and colleagues, who systematically synthesized and characterized a series of tyrphostins to explore the structure-activity relationships (SAR) governing their inhibition of the epidermal growth factor receptor (EGFR) and the closely related ErbB2/neu receptor. nih.gov Their research expanded the tyrphostin family by introducing various chemical moieties to the basic benzylidenemalononitrile scaffold.

These developed compounds were characterized using techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry to confirm their chemical structures. nih.gov The characterization also extended to their biological activity, primarily their ability to inhibit the kinase activity of specific RTKs.

One key area of development involved the replacement of the catechol (3,4-dihydroxybenzene) ring of earlier tyrphostins with other substituted benzene (B151609) rings or with heteroaromatic rings. This led to the creation of a diverse library of compounds, allowing for a detailed examination of how different electronic and steric properties of the aromatic ring influence inhibitor potency.

Another avenue of development focused on creating conformationally constrained derivatives. By fixing the spatial relationship between the malononitrile and the aromatic ring, researchers aimed to produce more potent inhibitors by reducing the entropic penalty of binding to the receptor's active site.

Furthermore, α-substituted benzylidenemalononitrile derivatives were synthesized, where a substituent was added to the carbon atom of the double bond. This modification was explored to understand its impact on the compound's interaction with the ATP-binding pocket of the kinase.

Exploration of Modified Chemical Structures for Enhanced Biological Selectivity or Potency

A primary goal in the development of Tyrphostin B44 analogues has been to enhance their biological selectivity and potency. The high degree of homology among the ATP-binding sites of different RTKs presents a significant challenge in developing selective inhibitors. However, subtle differences in the amino acid composition and conformation of these sites can be exploited to achieve selectivity.

Research has shown that modifications to the hydroxyl groups on the phenyl ring of the benzylidenemalononitrile scaffold are critical for potency. For instance, the presence of hydroxyl groups generally increases inhibitory activity. acs.org The stereochemistry of the molecule also plays a crucial role, with the (-) enantiomer of Tyrphostin B44 being a more potent inhibitor of EGFR kinase than the (+) enantiomer.

The quest for selectivity between highly homologous kinases, such as EGFR (HER1) and ErbB2/neu (HER2), has driven much of the synthetic effort. It was discovered that certain structural modifications could lead to compounds that discriminate between these two receptors. For example, the introduction of S-aryl substituents at the 5-position of the benzylidene ring resulted in tyrphostins that showed preferential inhibition of the HER-2 kinase domain over the EGFR kinase domain. nih.gov This was a significant finding, as it demonstrated that rational design could yield inhibitors with novel selectivity profiles.

The exploration of different heterocyclic rings in place of the benzene ring also aimed to improve selectivity. The rationale behind this approach is that the introduction of heteroatoms and different ring systems can alter the hydrogen bonding patterns and hydrophobic interactions within the kinase's active site, leading to differential affinities for various kinases.

The following interactive table showcases a selection of tyrphostin analogues and their reported IC50 values against EGFR, illustrating the impact of structural modifications on potency.

Impact of Structural Variations on Receptor Tyrosine Kinase Inhibition Profiles of Derived Compounds

The systematic modification of the Tyrphostin B44 scaffold has provided valuable insights into the structural determinants of RTK inhibition. The data generated from these studies have allowed for the construction of detailed structure-activity relationship (SAR) models.

One of the key findings is that even minor changes to the chemical structure can have a profound impact on the inhibition profile. For example, in the series of S-aryltyrphostins, the nature and position of the substituent on the S-aryl ring were found to be critical for both potency and selectivity. nih.gov

The following interactive table presents the inhibitory activities (IC50 values) of a series of tyrphostin derivatives against the EGFR and ErbB2/neu kinases, highlighting the differential effects of structural variations. nih.gov

These studies have demonstrated that it is possible to develop tyrphostin-based inhibitors that can discriminate between even closely related RTKs. For instance, some α-substituted benzylidenemalononitrile derivatives were found to be potent inhibitors of both EGFR and ErbB2/neu, while others showed a clear preference for one over the other. nih.gov This ability to tune the selectivity profile of an inhibitor is of great therapeutic importance, as it allows for the targeting of specific kinases that are driving a particular disease, thereby potentially reducing off-target effects.

Advanced Methodologies in the Research and Characterization of Tyrphostin B44, Enantiomer

Biochemical Assays for Enzyme Inhibition Kinetics and Binding Affinity Determination

Biochemical assays are fundamental in characterizing the inhibitory potential of Tyrphostin B44, (-) enantiomer against its target enzymes. These in vitro tests allow for a quantitative assessment of the compound's potency and selectivity.

A primary method used is the determination of the half-maximal inhibitory concentration (IC50). This value indicates the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. For this compound, studies have identified it as a potent inhibitor of the epidermal growth factor receptor (EGFR) kinase. kelowna.com.tw Kinase activity assays are typically performed using a purified, recombinant form of the EGFR kinase domain. The assay measures the transfer of a phosphate (B84403) group from ATP to a tyrosine residue on a substrate peptide. The inhibitory effect of this compound is quantified by measuring the reduction in phosphorylation in its presence. Research has shown that the (-) enantiomer is significantly more active than its (+) counterpart.

| Compound | Target Enzyme | IC50 Value (µM) |

| This compound | EGFR Kinase | 0.4 kelowna.com.tw |

| Tyrphostin B44, (+) enantiomer | EGFR Kinase | 0.86 targetmol.com |

Beyond IC50 values, more detailed kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitor constant (Ki). These studies involve measuring enzyme reaction rates at various substrate and inhibitor concentrations.

Cell-Based Assays for Comprehensive Signaling Pathway Analysis

To understand the biological effects of this compound within a cellular context, a variety of cell-based assays are employed. These assays move beyond the isolated enzyme and investigate the compound's impact on complex signaling networks.

One application of Tyrphostin B44 in cell-based research has been to probe the role of tyrosine kinases in various cellular processes. For instance, it has been used to demonstrate that the effects of certain environmental compounds might be due to tyrosine kinase inhibition. Additionally, Tyrphostin B44 has been utilized in studies of GABA-A receptor function, where it was found to inhibit muscimol-stimulated chloride ion uptake in brain membrane vesicles. This suggests that protein tyrosine kinase activity is involved in the regulation of GABA-A receptor function.

In the context of cancer research, this compound has been used in screens of protein kinase inhibitors to identify pathways that are crucial for the growth of specific tumor types, such as desmoid tumors. scholaris.ca Such functional screens in living cells are vital for identifying potential therapeutic targets and for understanding the broader consequences of inhibiting a particular signaling pathway. These assays can range from simple cell proliferation assays to more complex high-content screening methods that analyze multiple cellular parameters simultaneously.

Molecular Modeling and Computational Approaches for Ligand-Target Interaction Prediction and Optimization

Computational methods are increasingly integral to the study of drug-receptor interactions, providing insights that are often difficult to obtain through experimental means alone. nih.gov For this compound, molecular modeling can be used to predict and analyze its binding mode within the ATP-binding pocket of the EGFR kinase domain.

Molecular Docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov For this compound, docking simulations can help to visualize the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the inhibitor-enzyme complex. This information is invaluable for understanding the basis of its inhibitory activity and the observed stereoselectivity, where the (-) enantiomer is more potent than the (+) enantiomer.

Pharmacophore Modeling can be used to identify the essential three-dimensional arrangement of chemical features that are necessary for biological activity. nih.gov By analyzing the structure of Tyrphostin B44 and other known EGFR inhibitors, a pharmacophore model can be generated. This model can then be used in virtual screening campaigns to identify novel compounds with potential EGFR inhibitory activity.

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time. nih.gov An MD simulation of this compound bound to EGFR could reveal important information about the stability of the interaction, the flexibility of the binding site, and the role of water molecules in mediating the binding.

Techniques for Stereoselective Synthesis and Rigorous Enantiomeric Purity Assessment in Research

The differential activity between the enantiomers of Tyrphostin B44 necessitates methods for their stereoselective synthesis and for the accurate determination of enantiomeric purity.

Stereoselective Synthesis aims to produce a single enantiomer preferentially. msu.edu One approach is the use of a chiral pool, where a readily available enantiopure starting material is used to introduce the desired stereochemistry. ethz.ch Another powerful method is asymmetric catalysis, where a chiral catalyst directs the reaction to form one enantiomer in excess. For the synthesis of tyrphostins, chemoenzymatic routes have been explored. researchgate.net For example, lipase-catalyzed kinetic resolution of a key intermediate, such as 1-phenylethanamine, can be employed to separate enantiomers, allowing for the subsequent synthesis of the desired enantiopure tyrphostin. researchgate.net

Enantiomeric Purity Assessment is critical to ensure that the observed biological activity is attributable to the correct enantiomer. thieme-connect.de High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and reliable technique for separating enantiomers. mdpi.comnih.gov The two enantiomers interact differently with the chiral environment of the CSP, leading to different retention times and allowing for their separation and quantification. The enantiomeric excess (ee) can then be calculated to determine the purity of the sample. Other techniques for assessing enantiomeric purity include capillary electrophoresis with a chiral selector. nih.gov

The development and application of these advanced methodologies are essential for the detailed characterization of chiral molecules like this compound, paving the way for a deeper understanding of their therapeutic potential.

Future Research Directions and Translational Implications in Drug Discovery

Uncovering Novel Biological Targets and Characterizing Potential Off-Target Effects

A critical direction for future research is the comprehensive characterization of the molecular interactions of Tyrphostin B44, (-) enantiomer beyond its primary target, EGFR. While known for its potent EGFR kinase inhibition with an IC50 of 0.4 μM, evidence suggests that it may influence other signaling pathways, which could be therapeutically relevant or represent potential off-target effects. nih.gov

GABA-A Receptor Modulation: Research has indicated that Tyrphostin B44, along with other tyrosine kinase inhibitors, can inhibit the function of GABA-A receptors. nih.gov Specifically, studies have shown that Tyrphostin B44 inhibits muscimol-stimulated chloride uptake in mouse brain membrane vesicles. nih.gov Furthermore, GABA-gated chloride currents were inhibited by Tyrphostin B44 in Xenopus oocytes expressing specific GABA-A receptor subunits. nih.gov This suggests that protein tyrosine kinase-dependent phosphorylation is a mechanism for regulating GABA-A receptor function, and this compound could serve as a valuable chemical probe to investigate this further. nih.gov The phosphorylation sites for pp60v-src have been identified within the large cytoplasmic loops of the β1 and γ2L subunits of the GABA-A receptor, providing a concrete starting point for mechanistic studies. nih.gov

Cell Cycle Machinery: Studies on other tyrphostins, such as Tyrphostin-47, have revealed effects on cell cycle progression that may not be directly linked to EGFR inhibition. nih.gov For instance, Tyrphostin-47 was found to significantly reduce the levels of cyclin B1, a crucial component of the mitosis-promoting factor (MPF), leading to cell cycle arrest. nih.gov While the direct effect of this compound on cyclin B1 has not been explicitly detailed, the findings from a closely related compound suggest a promising avenue of investigation. Exploring whether this compound similarly affects the cyclin B1/p34cdc2 complex could uncover novel anti-proliferative mechanisms and potential biomarkers for sensitivity. nih.gov

A summary of the known and potential molecular targets for this compound is presented in Table 1.

| Target | Known/Potential Effect | Research Focus |

| EGFR Kinase | Potent Inhibition (IC50 = 0.4 μM) | Primary Target |

| GABA-A Receptor | Inhibition of function via phosphorylation modulation | Novel Target/Off-Target Effect |

| Cyclin B1/p34cdc2 Complex | Potential suppression of functional activity (inferred from related tyrphostins) | Novel Anti-proliferative Mechanism |

Integration of this compound into Combination Research Strategies

The future of many targeted therapies lies in combination strategies to enhance efficacy and overcome resistance. accc-cancer.org While specific combination studies involving this compound are not yet widely published, the preclinical success of other EGFR inhibitors and tyrphostins provides a strong rationale for its investigation in combination regimens. spandidos-publications.comaacrjournals.org

Future research should focus on combining this compound with:

Conventional Chemotherapies: Studies with the tyrphostin AG1478 have shown that it can sensitize tumor cells to the cytotoxic effects of drugs like doxorubicin. nih.gov Investigating whether this compound can synergize with standard-of-care chemotherapeutic agents in various cancer models is a logical next step.

Other Targeted Therapies: Combining inhibitors of different signaling pathways is a promising approach. nih.gov For example, the tyrphostin NT157, which targets Insulin (B600854) Receptor Substrates (IRS), has been shown to augment the response to taxanes in prostate cancer models. aacrjournals.org Research into combining this compound with inhibitors of parallel or downstream pathways, such as the PI3K/Akt or MEK/ERK pathways, could reveal synergistic anti-cancer activity.

Immunotherapies: The interplay between EGFR signaling and the tumor microenvironment is an area of active research. Investigating whether EGFR inhibition by this compound can modulate the tumor immune landscape and enhance the efficacy of immune checkpoint inhibitors is a frontier with significant translational potential. pnas.org

Development of Advanced Preclinical Research Models for Evaluating Efficacy and Specificity

To better predict the clinical potential of this compound, it is imperative to move beyond simple 2D cell culture models and utilize more sophisticated preclinical systems that better recapitulate human disease.

Xenograft Models: Human tumor xenografts in immunodeficient mice are a standard for in vivo efficacy testing. aacrjournals.org While some tyrphostins like AG1478 and CEP-701 have demonstrated anti-tumor efficacy in xenograft models of glioblastoma and pancreatic cancer, specific data for this compound is needed. spandidos-publications.comaacrjournals.org Future studies should establish xenograft models using cell lines with known EGFR activation status to evaluate the in vivo efficacy of this compound, both as a single agent and in combination therapies.

Patient-Derived Organoids (PDOs): PDOs are three-dimensional cultures derived from patient tumors that retain many of the histological and genetic features of the original cancer. nih.govnih.gov They represent a powerful platform for personalized medicine and for testing drug responses. nih.govnih.gov Establishing PDO cultures from tumors with varying levels of EGFR expression and mutations would allow for a more accurate assessment of the efficacy and specificity of this compound. This model could also be used for high-throughput screening of combination therapies. nih.gov

Contribution to the Fundamental Understanding of Tyrosine Kinase Dysregulation in Disease Pathogenesis

This compound, as a specific chemical probe, has significant potential to contribute to our fundamental understanding of the complex roles of tyrosine kinases in disease. nih.govucsf.edu

Dissecting Signaling Networks: The specificity of small molecule inhibitors is crucial for dissecting complex signaling pathways. sdbonline.orgfrontiersin.org this compound's high potency and stereoselectivity—being more active than its (+) enantiomer—make it an excellent tool to probe the specific role of EGFR in various cellular processes. nih.govnih.govtargetmol.comrndsystems.com It can be used to investigate the ligand-independent activation of EGFR by other stimuli, such as G-protein coupled receptors (GPCRs), and to delineate the downstream consequences of selective EGFR inhibition. sdbonline.org

Understanding Disease Mechanisms: Dysregulated EGFR signaling is implicated in a wide range of diseases beyond cancer, including fibrosis and viral infections. nih.govfrontiersin.org For example, EGFR phosphorylation is observed in liver tissues in a murine model of nonalcoholic fatty liver disease (NAFLD), and its inhibition can attenuate fibrosis. nih.gov this compound can be used in such disease models to elucidate the precise contribution of EGFR activity to the pathogenesis and to validate EGFR as a therapeutic target.

By continuing to explore the multifaceted nature of this compound, the scientific community can not only advance its potential as a therapeutic agent but also gain deeper insights into the fundamental mechanisms of cellular signaling in health and disease.

Q & A

Q. Why might Tyrphostin B44(-) exhibit cell-type-specific effects in cAMP modulation, and how can this be addressed experimentally?

- Methodological Answer: Cell-specific expression of tyrosine phosphatases (e.g., PTP1B) or G-protein isoforms may alter responses. Use isogenic cell lines or CRISPR-edited models to control for genetic variability. Include phosphoproteomic profiling to map kinase-phosphatase networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.